molecular formula C22H26N4O5 B11285224 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11285224
M. Wt: 426.5 g/mol
InChI Key: OFCFFIKKOQBJAG-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Methyl: Refers to the methyl group (CH₃) attached to the benzoate ring.

    4-(4-ethylpiperazin-1-yl): Indicates the presence of an ethylpiperazine moiety at the 4-position of the benzoate ring.

    3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate: Describes the substitution pattern on the benzoate ring, including a nitro group (NO₂) and a carbonyl group (C=O).

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate involves several steps. One common synthetic route includes the following:

    Acylation of 4-Aminobenzoic Acid: Start by acylating 4-aminobenzoic acid with an appropriate acyl chloride (e.g., methyl chloroformate) to form the benzoate ring.

    Introduction of Nitro Group: Nitration of the resulting benzoate compound using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group.

    Ethylpiperazine Addition: React the nitrobenzoate with ethylpiperazine under suitable conditions to attach the ethylpiperazine moiety.

    Reduction of Nitro Group: Finally, reduce the nitro group to an amino group using a reducing agent (e.g., tin and hydrochloric acid).

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic route outlined above.

Chemical Reactions Analysis

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate can undergo various reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common reagents include reducing agents (e.g., tin and hydrochloric acid), nucleophiles (e.g., amines), and acids/bases.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological properties due to its unique structure. Researchers explore its potential as a drug candidate.

    Chemical Biology: Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate could serve as a chemical probe for studying biological processes.

    Industry: It might be used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H26N4O5/c1-4-24-9-11-25(12-10-24)20-8-6-17(22(28)31-3)14-18(20)23-21(27)16-5-7-19(26(29)30)15(2)13-16/h5-8,13-14H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

OFCFFIKKOQBJAG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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